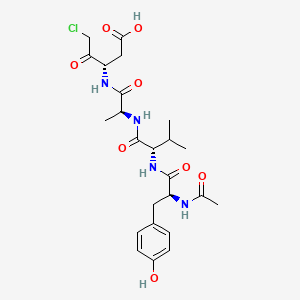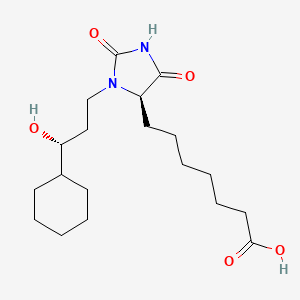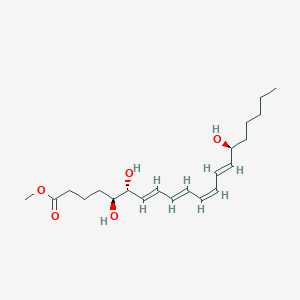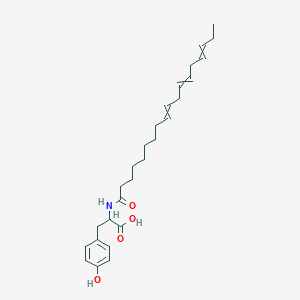
Ac-YVAD-CMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-YVAD-CMK involves the sequential coupling of protected amino acids to form the tetrapeptide sequence, followed by the introduction of the chloromethyl ketone group. The general synthetic route includes:
Coupling of Protected Amino Acids: The amino acids tyrosine, valine, alanine, and aspartic acid are sequentially coupled using standard peptide synthesis techniques. Each amino acid is protected with appropriate protecting groups to prevent side reactions.
Deprotection: After the tetrapeptide sequence is assembled, the protecting groups are removed under acidic or basic conditions.
Introduction of Chloromethyl Ketone:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in target proteins, such as the cysteine residue in the active site of caspase-1 .
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of this compound include protected amino acids, coupling agents (e.g., HATU, DIC), deprotecting agents (e.g., TFA, piperidine), and solvents (e.g., DMF, DMSO).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation.
Major Products
The major product of the reaction involving this compound is the covalently modified target protein, where the chloromethyl ketone group forms a stable bond with the active site cysteine residue of caspase-1 .
Wissenschaftliche Forschungsanwendungen
Ac-YVAD-CMK has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms of caspases.
Biology: Employed in research on apoptosis, inflammation, and cell death pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases, inflammatory disorders, and cancer
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting caspase-1.
Wirkmechanismus
Ac-YVAD-CMK exerts its effects by irreversibly inhibiting caspase-1. The chloromethyl ketone group of this compound reacts with the cysteine residue in the active site of caspase-1, forming a covalent bond and preventing the enzyme from cleaving its substrates. This inhibition blocks the activation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby reducing inflammation and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-YVAD-CHO: A potent inhibitor of caspase-1 containing a pro-IL-1β cleavage site.
Ac-DEVD-CHO: Selective for caspase-3 due to its PARP cleavage site.
Uniqueness
Ac-YVAD-CMK is unique due to its irreversible inhibition of caspase-1, which provides prolonged suppression of the enzyme’s activity. This characteristic makes it particularly useful in research and potential therapeutic applications where sustained inhibition of caspase-1 is desired .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBHJRCKHLGFB-DGJUNBOTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-dihydroxypropyl (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768156.png)
![2-amino-1-[(3S)-3-methyl-4-(4-methylisoquinolin-5-yl)sulfonyl-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B10768168.png)
![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B10768185.png)


![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)

![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)
![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)

![7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768240.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![alpha-D-Glucopyranoside, methyl, 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate) 4-[N-[4-(ethoxycarbonyl)phenyl]carbamate]](/img/structure/B10768248.png)
